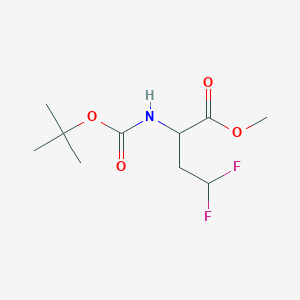
Methyl 2-((tert-butoxycarbonyl)amino)-4,4-difluorobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-((tert-butoxycarbonyl)amino)-4,4-difluorobutanoate is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and two fluorine atoms on the butanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-((tert-butoxycarbonyl)amino)-4,4-difluorobutanoate typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of fluorine atoms. One common method involves the reaction of a suitable precursor with tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The fluorination step can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Flow microreactor systems have been developed for the efficient introduction of the tert-butoxycarbonyl group into various organic compounds, providing a sustainable and scalable method for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-((tert-butoxycarbonyl)amino)-4,4-difluorobutanoate can undergo several types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Major Products:
Substitution: Products with nucleophiles replacing the fluorine atoms.
Reduction: Alcohol derivatives.
Deprotection: Amino acid derivatives without the Boc group.
Scientific Research Applications
Methyl 2-((tert-butoxycarbonyl)amino)-4,4-difluorobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Utilized in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for potential use in drug development and as a building block for pharmaceuticals.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-((tert-butoxycarbonyl)amino)-4,4-difluorobutanoate involves its interaction with specific molecular targets, depending on the context of its use. For instance, in enzymatic studies, it may act as a substrate or inhibitor, interacting with active sites and influencing enzyme activity. The presence of the Boc group and fluorine atoms can affect its binding affinity and reactivity, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoate: Similar in structure but with a hydroxy and phenyl group instead of fluorine atoms.
Boc-Dap-OH: Contains a Boc-protected amino group but differs in the backbone structure.
Uniqueness: Methyl 2-((tert-butoxycarbonyl)amino)-4,4-difluorobutanoate is unique due to the presence of two fluorine atoms, which can significantly alter its chemical properties and reactivity compared to other Boc-protected amino acid derivatives. This makes it particularly useful in fluorine chemistry and for applications requiring specific electronic and steric effects.
Properties
Molecular Formula |
C10H17F2NO4 |
|---|---|
Molecular Weight |
253.24 g/mol |
IUPAC Name |
methyl 4,4-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C10H17F2NO4/c1-10(2,3)17-9(15)13-6(5-7(11)12)8(14)16-4/h6-7H,5H2,1-4H3,(H,13,15) |
InChI Key |
SRJNSQAUCPDXSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(F)F)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















